N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Catalog No.
S15521136
CAS No.
M.F
C24H21BrN4O3S
M. Wt
525.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ph...

Product Name

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

IUPAC Name

N-(4-bromophenyl)-2-[[5-(3,5-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C24H21BrN4O3S

Molecular Weight

525.4 g/mol

InChI

InChI=1S/C24H21BrN4O3S/c1-31-20-12-16(13-21(14-20)32-2)23-27-28-24(29(23)19-6-4-3-5-7-19)33-15-22(30)26-18-10-8-17(25)9-11-18/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

BZODSMSFQHJPDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Br)OC

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound classified as a triazole derivative. This compound features a triazole ring, which is known for its diverse biological activities, and incorporates various functional groups that enhance its chemical properties and potential applications. The molecular formula for this compound is C24H21BrN4O3S, and it has a molecular weight of 525.4 g/mol. The presence of the bromophenyl and dimethoxyphenyl groups contributes to its unique characteristics and biological interactions.

  • Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may occur with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, allowing for further functionalization of the compound.

This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring structure is known to exhibit antifungal properties, while the presence of various substituents may enhance its activity against specific cancer cell lines. Preliminary studies suggest that N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could modulate enzyme activities or interact with cellular pathways relevant to disease mechanisms.

The synthesis of N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

  • Triazole Ring Formation: The initial step involves synthesizing the triazole ring through cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
  • Substitution Reactions: The bromophenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.
  • Attachment of Functional Groups: Finally, the sulfanyl and acetamide groups are attached under controlled conditions to yield the final product.

Industrial production methods may optimize these synthetic routes to enhance yield and purity through techniques such as temperature control and purification processes like recrystallization and chromatography.

N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several notable applications:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is explored for its potential antimicrobial and anticancer properties.
  • Medicine: It is investigated as a lead compound in drug discovery efforts targeting various diseases.
  • Industry: This compound may be utilized in developing new materials with specific properties for coatings or polymers.

The mechanism of action for N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves interactions with specific molecular targets within biological systems. The triazole ring can bind to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Ongoing research aims to elucidate the precise pathways and molecular interactions involved.

Several compounds share structural similarities with N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazideC25H22BrN5O3SSimilar triazole structure; explored for anticancer activity
5-(3-bromophenyl)-1H-pyrazoleC10H8BrN3Different heterocyclic structure; known for antifungal properties
1-(pyridin-3-yl)-1H-pyrazoleC10H8N2Exhibits different biological activities; used in medicinal chemistry

The uniqueness of N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups that enhance its biological activity and potential applications compared to these similar compounds. Its distinct structural features contribute to its promising role in drug discovery and material science .

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

524.05177 g/mol

Monoisotopic Mass

524.05177 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-14-2024

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